REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:23]=[CH:22][CH:21]=[CH:20][C:5]=1[C:6]([NH:8][C:9]1[CH:14]=[CH:13][C:12]([Br:15])=[C:11]([C:16]([F:19])([F:18])[F:17])[CH:10]=1)=[O:7])([O-])=O.[H][H]>CO.[Ni]>[NH2:1][C:4]1[CH:23]=[CH:22][CH:21]=[CH:20][C:5]=1[C:6]([NH:8][C:9]1[CH:14]=[CH:13][C:12]([Br:15])=[C:11]([C:16]([F:19])([F:17])[F:18])[CH:10]=1)=[O:7]
|
Name
|
|
Quantity
|
32 g
|
Type
|
reactant
|
Smiles
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[N+](=O)([O-])C1=C(C(=O)NC2=CC(=C(C=C2)Br)C(F)(F)F)C=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1=C(C(=O)NC2=CC(=C(C=C2)Br)C(F)(F)F)C=CC=C1
|
Name
|
|
Quantity
|
1000 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
6 g
|
Type
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catalyst
|
Smiles
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[Ni]
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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FILTRATION
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Details
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The mixture is filtered
|
Type
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CUSTOM
|
Details
|
the solvent is evaporated under reduced pressure
|
Type
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CUSTOM
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Details
|
to yield the crude product which
|
Type
|
CUSTOM
|
Details
|
is purified by recrystallisation from diethylether-hexane
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=C(C(=O)NC2=CC(=C(C=C2)Br)C(F)(F)F)C=CC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |